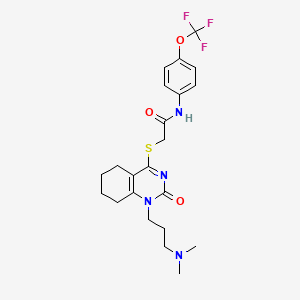

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a hexahydroquinazolinone core modified with a thioether linkage and a trifluoromethoxy-substituted phenyl group. Key structural elements include:

- Hexahydroquinazolinone scaffold: A partially saturated bicyclic system that may confer conformational flexibility and enhance binding to biological targets compared to fully aromatic systems.

- Trifluoromethoxy group: A strong electron-withdrawing substituent that enhances metabolic stability and lipophilicity.

- Thioacetamide linkage: The sulfur atom may alter electronic properties and metabolic pathways compared to oxygen-based analogs.

Properties

IUPAC Name |

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F3N4O3S/c1-28(2)12-5-13-29-18-7-4-3-6-17(18)20(27-21(29)31)33-14-19(30)26-15-8-10-16(11-9-15)32-22(23,24)25/h8-11H,3-7,12-14H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXNUMWELLYRKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide , often referred to as Compound A , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a hexahydroquinazoline core and various functional groups that may enhance its biological activity. This article aims to explore the biological activity of Compound A, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features

Compound A possesses the following structural characteristics:

- Molecular Formula : C₁₈H₃₁F₃N₄O₂S

- Molecular Weight : Approximately 396.53 g/mol

- Functional Groups :

- Dimethylamino group enhances solubility and biological interaction.

- Trifluoromethoxy group may contribute to lipophilicity and receptor binding.

Research indicates that compounds similar to Compound A exhibit diverse biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar quinazoline structures have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis. For instance, studies demonstrate that targeting specific MMP domains can reduce cancer cell migration and invasion .

- EGFR-MAP Kinase Pathway Modulation : Compounds similar to Compound A have been implicated in modulating the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is crucial for cell proliferation and survival in cancer cells .

- Antitumor Activity : Preliminary studies suggest that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the thioether linkage in Compound A is hypothesized to enhance its interaction with biological targets associated with tumor growth .

Table 1: Summary of Biological Activities of Compound A

Case Studies

- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that Compound A significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to induction of apoptosis as evidenced by increased caspase activity .

- MMP Inhibition Study : In a study evaluating the effects of quinazoline derivatives on MMP activity, Compound A was found to inhibit MMP-9 effectively, resulting in decreased migration of HT1080 fibrosarcoma cells. This inhibition was measured using a collagen-based migration assay .

- EGFR Pathway Analysis : Further investigations into the signaling pathways affected by Compound A revealed that treatment led to decreased phosphorylation of EGFR and its downstream targets AKT and ERK1/2, indicating a potential role in modulating growth factor signaling pathways associated with tumorigenesis .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit notable biological activities:

- Matrix Metalloproteinase Inhibition : Compounds derived from quinazoline structures have demonstrated effectiveness in inhibiting MMPs, suggesting that this compound could be explored for therapeutic applications in cancer treatment and other conditions involving tissue remodeling .

- Antibacterial Properties : Quinazoline derivatives have shown promise as antibacterial agents. The specific interactions of this compound with bacterial enzymes could be investigated further to assess its efficacy against various pathogens .

- Cellular Signaling Modulation : The unique combination of functional groups may allow this compound to influence cellular signaling pathways, potentially leading to applications in treating diseases where such pathways are dysregulated.

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.

- Dimethylamino Propyl Side Chain Introduction : Alkylation with 3-(dimethylamino)propyl chloride is commonly utilized.

- Thioether Formation : Reacting the intermediate with suitable thiols under basic conditions.

- Acetamide Formation : Final acylation step using acetic anhydride or acetyl chloride.

These synthetic routes can be optimized for industrial production to enhance yield and reduce environmental impact.

Case Studies and Research Findings

Several studies have highlighted the potential applications of quinazoline derivatives similar to this compound:

- A study demonstrated that quinazoline-based compounds significantly inhibited MMP activity in vitro, suggesting their utility in cancer therapies targeting metastasis .

- Another investigation focused on the antibacterial activities of quinazoline derivatives, revealing promising results against various bacterial strains.

Comparison with Similar Compounds

Research Implications

The structural uniqueness of the target compound suggests it may occupy a niche in medicinal chemistry, particularly in optimizing metabolic stability and target engagement. Further studies should:

Synthesize the compound using methods analogous to (palladium catalysis) or (amide coupling).

Compare its pharmacokinetic profile with fluorophenyl-containing analogs.

Explore chiral separation requirements if stereoisomers exist.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of temperature , solvent systems (e.g., DMF, ethanol), and reaction time to minimize side products. Key steps include:

- Formation of the hexahydroquinazolinone core via cyclization under acidic conditions.

- Introduction of the thioether linkage via nucleophilic substitution, which demands anhydrous conditions to prevent hydrolysis.

- Final coupling of the acetamide moiety using carbodiimide-based coupling agents.

Purification often employs column chromatography or HPLC to isolate the target compound from intermediates and by-products .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy : 1H/13C NMR verifies proton environments and carbon frameworks, particularly confirming the thioether (-S-) and acetamide (-NHCO-) groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the quinazolinone ring).

- HPLC-PDA : Ensures >95% purity by monitoring UV absorption profiles .

Advanced: How can Design of Experiments (DoE) principles optimize the synthesis yield?

DoE integrates factors like catalyst concentration , solvent polarity , and reflux duration to identify optimal conditions. For example:

- A central composite design (CCD) can model interactions between temperature (60–100°C) and molar ratios (1:1–1:3 of core to thiol reagent).

- Response surface methodology (RSM) predicts yield maxima while minimizing impurity formation. Statistical software (e.g., JMP, Minitab) analyzes variance and significance levels .

Advanced: How should researchers resolve contradictory data in biological activity assays?

- Assay Validation : Confirm assay reproducibility using positive controls (e.g., known enzyme inhibitors) and standardized protocols.

- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding assays) and cell-based viability tests (e.g., MTT assay).

- Compound Purity Reassessment : Re-analyze purity via LC-MS to rule out degradation products interfering with activity .

Advanced: What strategies establish the structure-activity relationship (SAR) of this compound?

- Substituent Variation : Modify the trifluoromethoxy phenyl group to assess hydrophobicity/electron-withdrawing effects on target binding.

- Bioisosteric Replacement : Replace the thioether with sulfone or methylene groups to evaluate stability and potency.

- Enzymatic Assays : Compare IC50 values against homologs to map critical interactions (e.g., hydrogen bonding with the quinazolinone carbonyl) .

Basic: What storage conditions ensure compound stability in laboratory settings?

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the acetamide group.

- Stability Monitoring : Periodic HPLC analysis detects degradation, particularly of the labile thioether linkage .

Advanced: What in silico methods predict binding affinity to target enzymes?

- Molecular Docking (AutoDock Vina) : Simulates interactions with kinase active sites, highlighting key residues (e.g., ATP-binding pocket).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories to prioritize candidates for synthesis .

Basic: Which solvents and catalysts improve reaction efficiency in synthesis?

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for thioether formation.

- Catalysts : Triethylamine or DMAP accelerates amide coupling by activating carboxyl groups.

- Acid/Base Conditions : HCl (0.1 M) in ethanol facilitates cyclization of the quinazolinone core .

Advanced: How can off-target effects in pharmacological studies be mitigated?

- Selectivity Screening : Test against panels of related enzymes (e.g., kinase isoforms) to identify cross-reactivity.

- Proteome Profiling : Use affinity pulldown assays with biotinylated probes to map unintended interactions.

- Structural Tweaks : Introduce steric hindrance (e.g., methyl groups) near the pharmacophore to enhance specificity .

Advanced: What challenges arise when scaling up synthesis from milligram to gram quantities?

- Heat Management : Exothermic reactions require jacketed reactors or flow chemistry setups to maintain temperature control.

- Purification Bottlenecks : Replace column chromatography with countercurrent distribution or recrystallization for cost-effective scaling.

- Yield Optimization : Adjust stoichiometry (e.g., excess thiol reagent) to compensate for reduced surface-area-to-volume ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.